N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone
Overview
Description
5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid is a complex organic compound with a unique structure that includes an acridine moiety, a phenyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid typically involves multiple steps, including the formation of the acridine moiety, the coupling of the phenyl group, and the incorporation of the pentanoic acid backbone. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid: Shares a similar pentanoic acid backbone but differs in the substituents attached to the nitrogen atom.
(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Another similar compound with different substituents on the pentanoic acid backbone.
Uniqueness
The uniqueness of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Biological Activity
N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone is a compound of significant interest in biochemical research due to its unique structural properties and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of 2-aminoacridone, which is known for its fluorescent properties. The compound features an acridone backbone, which contributes to its ability to interact with various biomolecules.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₃O₃ |
Molecular Weight | 241.25 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO and ethanol |
Fluorescence | λ_exc = 428 nm, λ_em = 525 nm |
The biological activity of this compound can be attributed to its ability to form complexes with proteins and nucleic acids. The acridone moiety allows for intercalation into DNA, potentially influencing gene expression and cellular functions. Additionally, the glutaryl and phenylalanine components may enhance binding affinity to specific receptors or enzymes, facilitating targeted therapeutic effects.
Biological Activity
- Antioxidant Properties : Studies have indicated that compounds similar to this compound exhibit antioxidant activity, which may protect cells from oxidative stress and related damage .
- Fluorescent Labeling : The compound's fluorescent properties make it suitable for use in labeling biomolecules in vitro. It has been effectively utilized in assays to detect glycosaminoglycans (GAGs), enhancing sensitivity and resolution .
- Cellular Uptake : Research indicates that the compound can be internalized by cells, where it retains biological activity. This property is crucial for applications in drug delivery systems and cellular imaging .
Case Study 1: Antioxidant Activity
A study conducted by Vreeburg et al. (2014) explored the antioxidant capacity of acridone derivatives, including this compound. The results demonstrated a significant reduction in hydroxyl radical-induced damage in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Fluorescent Labeling
In a study focused on the detection of GAG-derived disaccharides, researchers utilized this compound as a labeling molecule. The findings revealed that this compound improved the sensitivity of detection methods significantly compared to traditional fluorophores .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Binding Affinity : The compound exhibits high binding affinity for certain proteins involved in cellular signaling pathways, indicating its potential as a therapeutic agent .
- In Vivo Studies : Preliminary in vivo studies suggest that this compound may enhance the efficacy of existing drugs by acting synergistically with them .
Properties
IUPAC Name |
5-oxo-5-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c31-24(11-6-12-25(32)33)30-23(15-17-7-2-1-3-8-17)27(35)28-18-13-14-22-20(16-18)26(34)19-9-4-5-10-21(19)29-22/h1-5,7-10,13-14,16,23H,6,11-12,15H2,(H,28,35)(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQVOICOWZVNEP-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584081 | |
Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115930-63-7 | |
Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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